REACTION_CXSMILES
|
C[O:2][C:3](=O)[NH2:4].[Cl:6][C:7]1[C:8]([F:16])=[C:9]([CH2:13][CH2:14]N)[CH:10]=[CH:11][CH:12]=1>O>[Cl:6][C:7]1[C:8]([F:16])=[C:9]2[C:10](=[CH:11][CH:12]=1)[C:3](=[O:2])[NH:4][CH2:14][CH2:13]2 |f:0.1|
|
Name
|
[2-(3-Chloro-2-fluoro-phenyl)-ethylamine]-carbamic methyl ester
|
Quantity
|
890 mg
|
Type
|
reactant
|
Smiles
|
COC(N)=O.ClC=1C(=C(C=CC1)CCN)F
|
Name
|
polyphosphoric acid
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 (± 10) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirring bar
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
After extraction with EtOAc
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried over anhy
|
Type
|
FILTRATION
|
Details
|
MgSO4, filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a yellowish oil which
|
Type
|
CUSTOM
|
Details
|
was crystallized from Et2O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C2CCNC(C2=CC1)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 mg | |
YIELD: PERCENTYIELD | 4% | |
YIELD: CALCULATEDPERCENTYIELD | 3.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |